molecular formula C20H13ClN2O B1607942 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone CAS No. 57709-77-0

4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone

Cat. No.: B1607942
CAS No.: 57709-77-0
M. Wt: 332.8 g/mol
InChI Key: QAXBJEHARAXYIA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-phenyl-1(2H)-phthalazinone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a 4-chlorophenyl and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired phthalazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-phenyl-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-phenyl-1(2H)-naphthalenone
  • 4-(4-Chlorophenyl)-2-phenyl-1(2H)-indazolone
  • 4-(4-Chlorophenyl)-2-phenyl-1(2H)-quinazolinone

Uniqueness

4-(4-Chlorophenyl)-2-phenyl-1(2H)-phthalazinone stands out due to its unique phthalazinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both 4-chlorophenyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for diverse applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBJEHARAXYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384493
Record name 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-77-0
Record name 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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